Propenylanisole
Description
Propenylanisole (IUPAC name: 1-methoxy-4-[(E)-prop-1-en-1-yl]benzene), also known as trans-anethole or p-propenylanisole, is an aromatic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . It is characterized by a methoxy group and a propenyl (allyl) group attached to a benzene ring in the para position. This compound is a key constituent of essential oils in anise, fennel, and star anise, contributing to their characteristic licorice-like aroma . Industrially, it is used in flavoring agents, fragrances, and pharmaceuticals due to its low toxicity in regulated quantities .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methoxy-2-prop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3 |
InChI Key |
SQNQPRDLKOZZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propenylanisole vs. p-Propylanisole
p-Propylanisole (4-propylmethoxybenzene) is a structural analog of this compound, differing by the substitution of the propenyl group with a saturated propyl (-C₃H₇) group. Key distinctions include:
Structural and Physical Properties
| Property | This compound | p-Propylanisole |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₄O |
| Molecular Weight | 148.20 g/mol | 150.22 g/mol |
| Boiling Point | 234–237°C (literature) | ~210–220°C (estimated) |
| Melting Point | 21.4°C | Not reported |
| Water Solubility (25°C) | 1.778 × 10⁻¹ mol/L (26.4 g/L) | Lower (estimated) |
| Reactivity | Undergoes addition reactions | Less reactive (saturated chain) |
- Solubility : this compound’s unsaturated propenyl group enhances polarity slightly, contributing to higher aqueous solubility compared to p-propylanisole, which has a hydrophobic propyl chain .
- Reactivity : The propenyl group allows this compound to participate in electrophilic addition (e.g., hydrogenation to form p-propylanisole) and polymerization, whereas p-propylanisole’s saturated chain limits such reactions .
- Applications : this compound’s aroma profile makes it preferable in food and perfumery, while p-propylanisole may serve as a synthetic intermediate or in niche fragrance applications .
Thermodynamic Stability
The trans configuration of this compound (E-isomer) is more thermodynamically stable than the cis form due to reduced steric hindrance between the methoxy and propenyl groups .
Comparison with Estragole (Methyl Chavicol)
Differences include:
- Double Bond Position : Estragole’s allyl group is unconjugated with the benzene ring, whereas this compound’s propenyl group is conjugated, affecting electronic distribution and reactivity .
- Regulatory Status: Estragole faces stricter regulatory limits due to genotoxicity concerns, unlike this compound, which is generally recognized as safe in controlled doses .
Research Findings and Data
Solubility and Partitioning
This compound exhibits moderate hydrophobicity (log P ~3.1), aligning with its use in lipid-based formulations. Its solubility in organic solvents (e.g., ethanol, ether) is high, facilitating extraction from natural sources .
Preparation Methods
Reaction Mechanism and Conditions
The dehydration of p-methoxyphenylpropanol (C₁₀H₁₄O₂) to propenylanisole involves the elimination of a water molecule via acid catalysis. The reaction typically employs anhydrous sodium sulfate or magnesium sulfate as dehydrating agents and toluene or benzene as water-carrying solvents. Elevated temperatures (90–150°C) facilitate reflux conditions, ensuring continuous water removal to shift equilibrium toward product formation.
The general reaction pathway is:
Table 1: Effect of Temperature on Dehydration Reaction Yield
| Temperature (°C) | Dehydrating Agent | Conversion Rate (%) | Yield (%) |
|---|---|---|---|
| 90 | Na₂SO₄ | 85.4 | 84.7 |
| 100 | Na₂SO₄ | 90.2 | 90.1 |
| 150 | MgSO₄ | 92.5 | 89.8 |
Industrial Scalability
This method is favored in industrial settings for its low catalyst cost and compatibility with conventional reactor designs . However, challenges include energy-intensive heating and handling of volatile organic solvents . Recent patents propose closed-loop solvent recovery systems to mitigate environmental and economic drawbacks.
Rhodium-Catalyzed Oxidative Alkenylation of Anisole
Catalytic System and Mechanism
A groundbreaking approach involves rhodium-catalyzed C–H activation of anisole (C₇H₈O) followed by propylene insertion. The catalyst precursor [(η²-C₂H₄)₂Rh(μ-OAc)]₂ and oxidant Cu(OPiv)₂ (copper pivalate) enable regioselective alkenylation at the para position. The reaction proceeds under 150°C and 25 psig propylene pressure , achieving 37 turnovers (TOs) of this compound in 4 hours.
The mechanism involves:
-
Oxidative addition of anisole to Rh(I), forming a Rh(III)-aryl intermediate.
-
Propylene insertion into the Rh–C bond, followed by reductive elimination to release the product.
Enhancing Trans-Anethole Selectivity
Isomerization of cis-propenylanisole to the thermodynamically stable trans-anethole is achieved using RuCl₂(PPh₃)₃ as a secondary catalyst. Post-reaction treatment with ruthenium at 80°C increases trans selectivity from 24% to 50% .
Table 2: Catalytic Alkenylation Performance Under Varied Conditions
| Catalyst Loading (mol % Rh) | Olefin Pressure (psig) | TOs (4h) | Trans Selectivity (%) |
|---|---|---|---|
| 0.01 | 25 | 37 | 24 |
| 0.01 (+ RuCl₂) | 25 | 37 | 50 |
| 0.005 | 50 | 42 | 18 |
Oxygen Recycling for Sustainable Catalysis
Integrating O₂ recycling every 18–20 hours regenerates Cu(OPiv)₂, enabling 306 TOs over 145 hours. This approach reduces oxidant waste and aligns with green chemistry principles.
Perkins Condensation of p-Cresol Derivatives
Classical Synthesis Route
The Perkins method involves esterification of p-cresol with methanol to form p-methoxybenzaldehyde, followed by aldol condensation with acetaldehyde. The reaction sequence is:
Limitations and Modern Adaptations
While historically significant, this route suffers from low atom economy and toxic byproducts . Recent innovations replace acetaldehyde with acetyl chloride or acetic anhydride to improve yields to 75–80% .
Extraction from Natural Sources
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Q. What experimental designs mitigate confounding variables in this compound’s environmental impact studies?
- Answer : Use stratified random sampling for field studies:
- Stratify by soil pH (4.5–8.0) and organic matter content (2–10%).
- Apply ANCOVA to adjust for covariates (e.g., rainfall variability) .
Data Reporting and Replication
Q. What minimum dataset details are required for replicating this compound pharmacokinetic studies?
Q. How can researchers ensure transparency when reporting contradictory results in this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
